Acetyldipeptide B2 Acetyldipeptide B2
Brand Name: Vulcanchem
CAS No.: 88169-58-8
VCID: VC1670641
InChI: InChI=1S/C16H23N7O2S2.ClH/c1-10(24)19-7-4-13-22-12(9-26-13)15-23-11(8-27-15)14(25)20-5-2-3-6-21-16(17)18;/h8-9H,2-7H2,1H3,(H,19,24)(H,20,25)(H4,17,18,21);1H
SMILES: CC(=O)NCCC1=NC(=CS1)C2=NC(=CS2)C(=O)NCCCCN=C(N)N.Cl
Molecular Formula: C16H24ClN7O2S2
Molecular Weight: 446 g/mol

Acetyldipeptide B2

CAS No.: 88169-58-8

Cat. No.: VC1670641

Molecular Formula: C16H24ClN7O2S2

Molecular Weight: 446 g/mol

* For research use only. Not for human or veterinary use.

Acetyldipeptide B2 - 88169-58-8

Specification

CAS No. 88169-58-8
Molecular Formula C16H24ClN7O2S2
Molecular Weight 446 g/mol
IUPAC Name 2-[2-(2-acetamidoethyl)-1,3-thiazol-4-yl]-N-[4-(diaminomethylideneamino)butyl]-1,3-thiazole-4-carboxamide;hydrochloride
Standard InChI InChI=1S/C16H23N7O2S2.ClH/c1-10(24)19-7-4-13-22-12(9-26-13)15-23-11(8-27-15)14(25)20-5-2-3-6-21-16(17)18;/h8-9H,2-7H2,1H3,(H,19,24)(H,20,25)(H4,17,18,21);1H
Standard InChI Key OBCGPRZWYQUASR-UHFFFAOYSA-N
SMILES CC(=O)NCCC1=NC(=CS1)C2=NC(=CS2)C(=O)NCCCCN=C(N)N.Cl
Canonical SMILES CC(=O)NCCC1=NC(=CS1)C2=NC(=CS2)C(=O)NCCCCN=C(N)N.Cl

Introduction

Chemical Identity and Structure

Acetyldipeptide B2 is identified by the Chemical Abstracts Service (CAS) registry number 88169-58-8. The compound is chemically described as 2'-(2-acetamidoethyl)-N-[4-[(diaminomethylene)amino]butyl]-2,4'-bithiazole-4-carboxamide hydrochloride (1:1) . It belongs to the class of bithiazole compounds that form a crucial part of the bleomycin molecule.

The molecular structure of Acetyldipeptide B2 features a bithiazole core with specific functional groups attached:

  • A 2'-(2-acetamidoethyl) group on one thiazole ring

  • An N-[4-[(diaminomethylene)amino]butyl]-carboxamide group on the other thiazole ring

  • A hydrochloride salt form

Chemical Properties

Table 1 presents the key chemical properties of Acetyldipeptide B2:

PropertyValue
Molecular FormulaC₁₆H₂₄ClN₇O₂S₂
Molecular Weight445.99046 g/mol
Boiling Point771.5°C at 760 mmHg
Flash Point420.4°C
Polar Surface Area (PSA)209.34000
LogP4.34630

Table 1: Physical and chemical properties of Acetyldipeptide B2

Relationship to Bleomycin

Acetyldipeptide B2 represents a significant fragment of the bleomycin B2 molecule. Bleomycins are glycopeptide antibiotics with antitumor activity, possessing a molecular mass of approximately 1500 Da . The bleomycin molecule can be conventionally divided into different domains according to their functions.

Structural Context within Bleomycin

The bleomycin molecule consists of several components:

  • A metal-binding domain

  • A DNA-binding domain, which includes the bithiazole moiety

  • A terminal amine region that varies between different bleomycin types

The bithiazole portion, which Acetyldipeptide B2 represents part of, is critical for DNA binding function. Nuclear Magnetic Resonance (NMR) spectroscopy studies have demonstrated that the bithiazole residue interacts strongly with DNA, showing significant spectral changes when bound to double-stranded DNA . These changes include broadening and upfield shifts of the signals for the aromatic protons of the bithiazole residue.

Chemical Reactivity

Acetylation Studies

Research focusing on similar acetyldipeptide compounds has provided insights into their chemical reactivity. Acetylated derivatives have been studied for their ability to modify peptides through acetylation reactions. These studies revealed that certain amino acid residues, particularly cysteine (Cys), lysine (Lys), and tyrosine (Tyr), are effectively modified by compounds containing aryl di-O-acetyl groups .

Research Applications

As a Research Tool

Acetyldipeptide B2 serves as a valuable research tool for investigating structure-activity relationships in bleomycin and related compounds. By isolating and studying this fragment, researchers can better understand the role of specific structural components in the biological activities of the parent compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator